molecular formula C18H11BrClN5O2 B11995489 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11995489
M. Wt: 444.7 g/mol
InChI Key: MBRNDPYKDPVJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the brominated indole with hydrazine derivatives under reflux conditions.

    Condensation Reaction: Finally, the condensation of the pyrazole derivative with 4-chlorobenzaldehyde in the presence of a suitable catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential to inhibit the growth of various pathogens and cancer cells.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both bromine and chlorine atoms, along with the indole and pyrazole rings, provides a versatile scaffold for further functionalization and optimization in drug development and other applications.

This detailed overview highlights the significance and potential of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide in various scientific fields

Properties

Molecular Formula

C18H11BrClN5O2

Molecular Weight

444.7 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H11BrClN5O2/c19-10-3-6-13-12(7-10)16(18(27)21-13)24-25-17(26)15-8-14(22-23-15)9-1-4-11(20)5-2-9/h1-8,21,27H,(H,22,23)

InChI Key

MBRNDPYKDPVJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.